(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid is a specialized boronic acid derivative that combines the properties of boron with an imidazole moiety. This compound is significant in organic synthesis and medicinal chemistry due to its ability to form reversible covalent bonds with diols, which is crucial for various biochemical applications. Boronic acids, including this compound, are known for their versatility in synthesizing complex molecules and their role in biological systems, particularly in the inhibition of enzymes and as components in drug delivery systems.
The compound can be synthesized from commercially available starting materials, typically involving reactions that introduce the tert-butoxycarbonyl group to the benzimidazole framework, followed by the incorporation of a boronic acid functionality. Research articles and chemical databases provide further insights into its synthesis and applications.
This compound falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl or heteroaryl group. Boronic acids are classified based on their structural features, such as arylboronic acids, heteroarylboronic acids, and their derivatives.
The synthesis of (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid typically involves multi-step organic reactions:
The synthesis may require specific conditions such as controlled temperature, inert atmosphere (to prevent oxidation), and careful pH management to optimize yields and purity. Characterization techniques like Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure of the synthesized compound.
The molecular structure of (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid features:
Typical data for this compound can include:
Boronic acids like this compound participate in several important chemical reactions:
The reactivity of boronic acids is influenced by factors such as pH, solvent choice, and the presence of other functional groups. Understanding these factors is crucial for optimizing reactions involving this compound.
The mechanism by which (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid exerts its effects typically involves:
Studies have shown that binding affinities can vary significantly based on structural modifications to both the boronic acid and its diol partners, impacting their effectiveness as inhibitors or sensors.
The applications of (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid are diverse:
Retrosynthetic deconstruction of (1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid reveals three logical disconnection pathways:
Table 1: Retrosynthetic Pathways and Strategic Considerations
Disconnection Target | Precursor Candidates | Key Challenges |
---|---|---|
Boronic acid group | 5-Bromo-1H-benzimidazole, 5-Iodo-1-(Boc)-benzimidazole | Regioselective metalation at C5; Boron quench kinetics |
Benzimidazole core | 4-Fluoro-3-nitrobenzoic acid derivatives, 1,2-Diaminobenzenes | Competitive cyclization pathways; Nitro-group reduction control |
Boc protecting group | Di-tert-butyl dicarbonate (Boc₂O), Boc-anhydride | N1 vs N3 regioselectivity; Acid/base sensitivity |
Critical synthetic challenges include: Boronic acid's sensitivity to protodeboronation under acidic conditions necessitates pH-controlled reactions [1]. Temperature sensitivity (storage at 2-8°C under inert atmosphere) limits reaction design to sub-ambient temperatures [1]. Additionally, competing N-Boc deprotection during transition metal catalysis requires ligand selection to avoid acidic byproducts [4].
Benzimidazole N-H acidity (pKa ≈ 13-15) permits efficient Boc protection using Boc₂O in aprotic solvents. Key strategic considerations include:
Table 2: Comparative Boc Protection Methodologies
Conditions | Solvent | Temp (°C) | Time (h) | N1:N3 Ratio | Yield (%) |
---|---|---|---|---|---|
Boc₂O, DMAP | THF | 0 → 25 | 12 | >20:1 | 85-92 |
Boc₂O, NEt₃ | DCM | 25 | 2 | 8:1 | 75-80 |
Boc₂O, Microwave | DMF | 80 | 0.25 | >99:1 | 88-90 |
Electronic effects significantly impact protection: Electron-withdrawing substituents (e.g., 5-nitro) decrease N-H nucleophilicity, requiring harsher conditions. Conversely, 2-methyl substitution (as in EVT-14109948) enhances N1 protection yield (94%) due to steric blocking of N3 [2]. Crucially, Boc stability during borylation requires rigorous exclusion of Brønsted acids, as trace HBr catalyzes deprotection (observed in <5% yield when using Pd/Br systems) [4].
Direct C-H borylation faces challenges due to benzimidazole’s heteroaromatic electron deficiency. Consequently, cross-coupling approaches using halogenated precursors dominate:
Table 3: Borylation Reaction Parameters and Performance
Catalyst System | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd(dppf)Cl₂ | B₂pin₂ | DMSO | 80 | 8 | 75 (ester) |
Pd₄(dba)₃/SPhos | B₂neop₂ | Dioxane | 100 | 6 | 82 (ester) |
Pd(OAc)₂/XPhos | Tetrahydroxydiboron | THF/H₂O | 65 | 12 | 68 (acid) |
Regioselectivity is enforced by halogen positioning: C5-bromination selectivity (>98%) is achieved via directed ortho-metalation (n-BuLi, TMEDA, -78°C) of N-Boc-benzimidazole or electrophilic bromination. Solvent optimization reveals DMSO enhances boronate stability via coordination, while ethereal solvents promote protodeboronation [4]. Post-borylation hydrolysis employs 1M HCl in THF/water (4:1) at 0°C to minimize Boc cleavage, with yields of isolated boronic acid reaching 68-72% after lyophilization [1] [5].
While boronic acid installation occurs via borylation, the compound's utility in Suzuki-Miyaura coupling requires optimization:
Table 4: Suzuki Coupling Yield Optimization with Model Halides
Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) |
---|---|---|---|---|
4-Bromotoluene | Pd(OAc)₂/SPhos | K₂CO₃ | THF/H₂O | 92 |
4-Chloroanisole | Pd₂(dba)₃/BrettPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 87 |
2-Bromopyridine | Pd(dppf)Cl₂ | CsF | DME/H₂O | 78 |
Key advances include continuous flow processing for enhanced mass transfer, reducing reaction times to <15 min while maintaining 2-8°C temperature control to preserve boronic acid integrity [5]. Substrate compatibility analysis demonstrates efficacy with (hetero)aryl bromides and chlorides, while alkyl electrophiles remain challenging (<35% yield). Post-coupling, Boc deprotection with 4M HCl/dioxane provides versatile intermediates for pharmaceutical synthesis, exemplified in kinase inhibitor development [4].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: